molecular formula C22H19FN2O B11120066 {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene

{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene

Cat. No.: B11120066
M. Wt: 346.4 g/mol
InChI Key: RGXHUSVKWKUBRC-UHFFFAOYSA-N
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Description

{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is a complex organic compound that features a benzimidazole moiety linked to a fluorophenyl group and a propoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with 4-fluorobenzaldehyde under acidic conditions to form 2-(4-fluorophenyl)benzimidazole. This intermediate is then reacted with 3-bromopropoxybenzene in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated aromatic ring can enhance binding affinity and specificity in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as antiviral, antibacterial, and anticancer agents.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of {3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding interactions through hydrophobic effects and halogen bonding, while the benzimidazole moiety can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)benzimidazole: Shares the benzimidazole and fluorophenyl groups but lacks the propoxybenzene moiety.

    3-Bromopropoxybenzene: Contains the propoxybenzene structure but lacks the benzimidazole and fluorophenyl groups.

    4-Fluorobenzaldehyde: A precursor in the synthesis of the target compound, containing the fluorophenyl group.

Uniqueness

{3-[2-(4-Fluorophenyl)benzimidazolyl]propoxy}benzene is unique due to its combination of a benzimidazole core, a fluorophenyl group, and a propoxybenzene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H19FN2O

Molecular Weight

346.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(3-phenoxypropyl)benzimidazole

InChI

InChI=1S/C22H19FN2O/c23-18-13-11-17(12-14-18)22-24-20-9-4-5-10-21(20)25(22)15-6-16-26-19-7-2-1-3-8-19/h1-5,7-14H,6,15-16H2

InChI Key

RGXHUSVKWKUBRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)F

Origin of Product

United States

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